molecular formula C8H8INO B034736 N-(2-Iodophenyl)acetamide CAS No. 19591-17-4

N-(2-Iodophenyl)acetamide

Cat. No.: B034736
CAS No.: 19591-17-4
M. Wt: 261.06 g/mol
InChI Key: BCJOKHQYEDXBSF-UHFFFAOYSA-N
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Description

N-(2-Iodophenyl)acetamide, also known as this compound, is a useful research compound. Its molecular formula is C8H8INO and its molecular weight is 261.06 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 150507. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Opioid Kappa Agonists : N-[2-(1-pyrrolidinyl)ethyl]acetamides, a related compound, has shown potential as a potent and selective opioid kappa agonist, which could be used clinically for treating opioid-related pain (Barlow et al., 1991).

  • Anticancer Activity : N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, another derivative, has demonstrated promising anticancer activity and targets the VEGFr receptor (Sharma et al., 2018).

  • Anti-Arthritic Properties : N-(2-hydroxy phenyl) acetamide has shown anti-arthritic properties by reducing inflammation and oxidative stress in adjuvant-induced arthritis rats (Jawed et al., 2010).

  • Pharmaceutical Applications : Silylated derivatives of N-(2-hydroxyphenyl)acetamide, like N-(2-(trimethylsilyloxy)phenyl)acetamide, have shown structures promising for pharmaceutical applications (Nikonov et al., 2016).

  • Synthesis for Drug Development : N-2-[3-(3-formyl-2-oxoquinolin-1(2H)-yl)prop-1-ynyl]phenyl-acetamide has been successfully synthesized, showing potential for drug development (Durgadas et al., 2013).

  • Nonlinear Optical Properties : Organic crystals including 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide exhibit nonlinear optical properties, suitable for photonic applications (Castro et al., 2017).

  • Potential Therapeutic Agent : A derivative, 2-(substituted phenoxy) acetamide, has shown anticancer, anti-inflammatory, and analgesic activities, suggesting its potential as a therapeutic agent (Rani et al., 2014).

Properties

IUPAC Name

N-(2-iodophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO/c1-6(11)10-8-5-3-2-4-7(8)9/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJOKHQYEDXBSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30173251
Record name Acetamide, N-(2-iodophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19591-17-4
Record name N-(2-Iodophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19591-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(2-iodophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019591174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 19591-17-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150507
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetamide, N-(2-iodophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30173251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Iodoaniline (1.00 g, 4.56 mmol) was dissolved in pyridine (5 mL) and cooled to 0° C. After acetyl chloride (314 μL, 5.94 mmol) was added, the reaction was stirred at 0° C. for 1 hour and then at room temperature for 2 hours. The reaction was diluted with 1 N HCl and extracted with ether. The organic layer was dried (MgSO4) and concentrated to give the desired acetamide (assumed quantitative), which was used in the next reaction without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
314 μL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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